

A Comprehensive Technical Guide to the Solubility of 1-Chloro-2-propanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Chloro-2-propanol*

Cat. No.: *B090593*

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility of **1-chloro-2-propanol** in water and various organic solvents. The information presented herein is curated to support laboratory research, chemical synthesis, and formulation development by providing essential data on the compound's behavior in different solvent systems.

Core Concepts in Solubility

The solubility of a substance is a fundamental chemical property that dictates its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For a liquid solute like **1-chloro-2-propanol**, its solubility in a liquid solvent is often described in terms of miscibility, where miscible liquids will mix in all proportions to form a single phase. The principle of "like dissolves like" is a key determinant of solubility, where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents. **1-Chloro-2-propanol** possesses both a polar hydroxyl (-OH) group and a chloro (-Cl) group, as well as a short hydrocarbon chain, giving it a degree of polarity that influences its solubility profile.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for **1-chloro-2-propanol** in water and a selection of common organic solvents.

Solvent	Chemical Formula	Type	Solubility	Temperature (°C)	Citations
Water	H ₂ O	Polar Protic	≥ 100 g/L	22.8	[1] [2]
Ethanol	C ₂ H ₅ OH	Polar Protic	723.14 g/L	25	[3]
Chloroform	CHCl ₃	Polar Aprotic	Soluble	Not Specified	[4]
Methanol	CH ₃ OH	Polar Protic	Slightly Soluble	Not Specified	[4]
Diethyl Ether	(C ₂ H ₅) ₂ O	Polar Aprotic	Soluble	Not Specified	
Acetone	(CH ₃) ₂ CO	Polar Aprotic	Soluble	Not Specified	

Note: "Soluble" and "Slightly Soluble" are qualitative descriptors obtained from available literature. Precise quantitative data for these solvents is not readily available in comprehensive databases.

Experimental Protocol for Solubility Determination

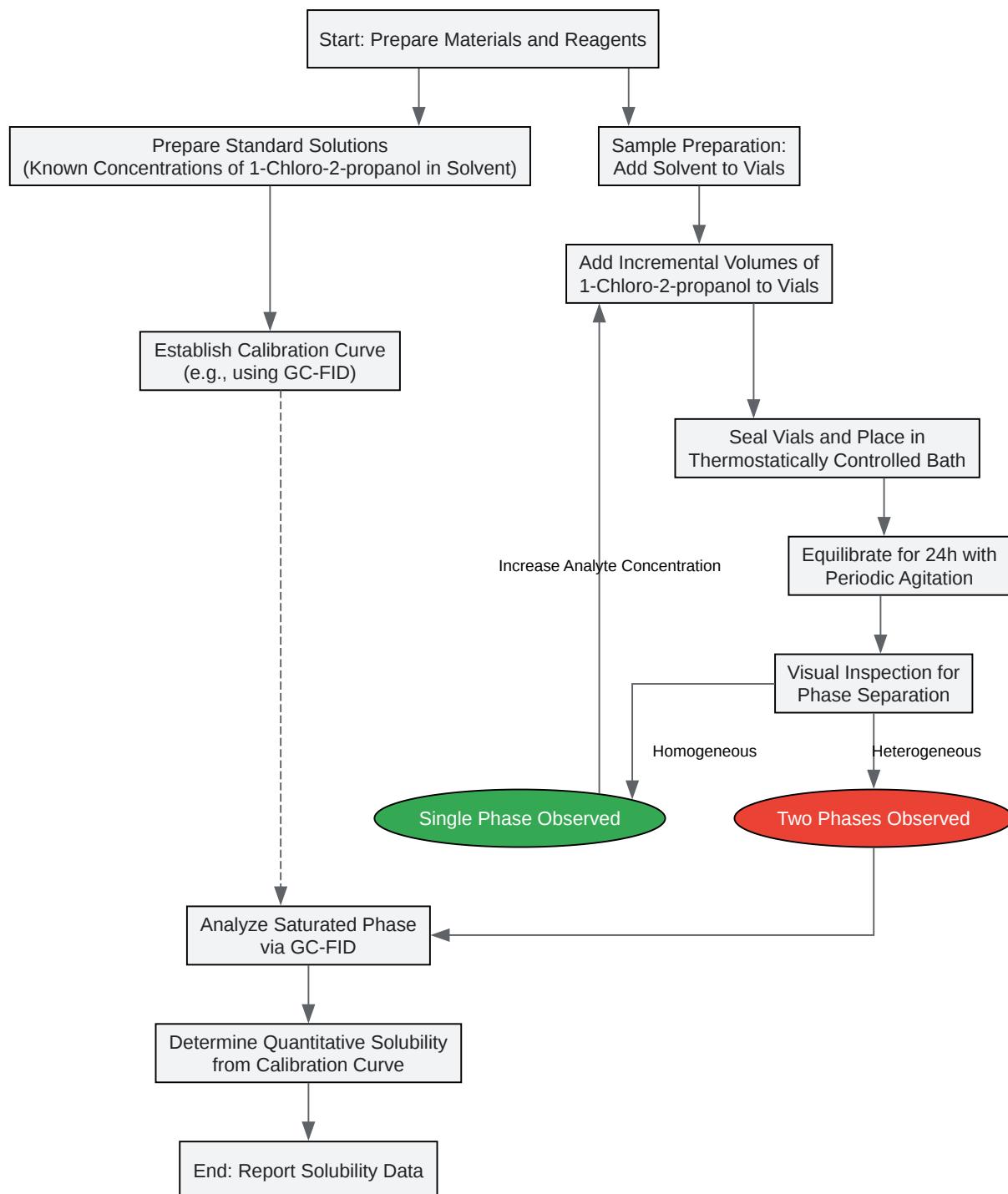
The following is a detailed methodology for the experimental determination of the solubility of **1-chloro-2-propanol** in a given solvent. This protocol is a composite of standard laboratory practices for determining liquid-liquid miscibility and solubility.

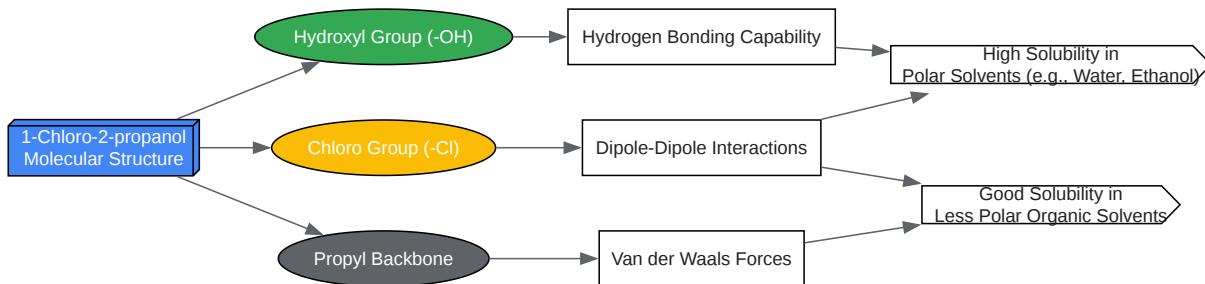
Objective: To determine the solubility of **1-chloro-2-propanol** in a selected solvent at a controlled temperature.

Materials:

- **1-Chloro-2-propanol** (analytical grade)
- Solvent of interest (analytical grade)
- Calibrated positive displacement pipettes or microsyringes
- A set of calibrated volumetric flasks (e.g., 10 mL)
- A series of sealable glass vials or test tubes

- Vortex mixer
- Thermostatically controlled water bath or incubator
- Analytical balance (for gravimetric analysis)
- Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument (e.g., HPLC) for quantitative analysis


Procedure:


- Preparation of Standard Solutions:
 - Prepare a series of standard solutions of **1-chloro-2-propanol** in the solvent of interest at known concentrations. These will be used to create a calibration curve for quantitative analysis.
 - For example, prepare standards at concentrations of 1, 5, 10, 25, 50, and 100 g/L.
- Sample Preparation (Shake-Flask Method):
 - Add a known volume (e.g., 5 mL) of the solvent to a series of sealable glass vials.
 - Using a calibrated pipette, add increasing volumes of **1-chloro-2-propanol** to each vial.
 - Securely seal the vials to prevent evaporation.
- Equilibration:
 - Place the vials in a thermostatically controlled water bath set to the desired temperature (e.g., 25 °C).
 - Agitate the vials using a vortex mixer for a set period (e.g., 1-2 minutes) at regular intervals (e.g., every 30 minutes) for a total equilibration time of at least 24 hours. This ensures that the system reaches equilibrium.
- Phase Observation:

- After equilibration, visually inspect each vial for the presence of a single homogeneous phase or two distinct phases.
- The highest concentration of **1-chloro-2-propanol** that results in a single phase represents the approximate solubility.
- Quantitative Analysis (for precise determination):
 - For the vial containing the highest concentration of **1-chloro-2-propanol** that appears to be a single phase, and for the first vial that shows phase separation, carefully extract an aliquot from the solvent-rich phase.
 - If necessary, centrifuge the samples to ensure complete separation of any micro-droplets.
 - Analyze the aliquot using a pre-calibrated GC-FID (or other suitable instrument) to determine the precise concentration of **1-chloro-2-propanol**.
 - The concentration determined from the saturated solution (from the vial with two phases) represents the quantitative solubility.
- Data Reporting:
 - Report the solubility in g/L or mg/mL at the specified temperature.
 - Repeat the experiment at different temperatures if the temperature dependence of solubility is of interest.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of **1-chloro-2-propanol**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Chloro-2-propanol | C3H7ClO | CID 31370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-CHLORO-2-PROPANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. scent.vn [scent.vn]
- 4. 1-Chloro-2-propanol CAS#: 127-00-4 [m.chemicalbook.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Solubility of 1-Chloro-2-propanol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b090593#solubility-of-1-chloro-2-propanol-in-water-and-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com